1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperazine core substituted with a pyridazin-3-yl group bearing a 4-ethoxyphenyl moiety and a propan-1-one chain terminating in a 4-methoxyphenyl group. Its structure integrates two aromatic systems (pyridazine and substituted phenyl rings) linked via a piperazine-propanone scaffold.
Properties
IUPAC Name |
1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-33-23-11-7-21(8-12-23)24-13-14-25(28-27-24)29-16-18-30(19-17-29)26(31)15-6-20-4-9-22(32-2)10-5-20/h4-5,7-14H,3,6,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGXBAFFTRUCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine/Phenyl Substituents
The pyridazine ring in the target compound distinguishes it from analogs like 1-(4-(2-pyridinyl)piperazinyl)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one (), which substitutes pyridazine with pyrimidine. Pyridazine’s electron-deficient nature may enhance binding to receptors requiring π-π stacking or hydrogen bonding, as seen in kinase inhibitors .
Ethoxy vs. Methoxy/Methyl Groups
The 4-ethoxyphenyl group provides increased hydrophobicity compared to methoxy or methyl substituents. For example:
- 1-(4-{3-[4-(4-ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone () uses an ethylphenyl group, enhancing lipophilicity .
Pharmacological Activity Comparisons
Antimicrobial and Anticancer Potential
- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () exhibits antimicrobial and anticancer activities due to the cinnamoyl moiety’s ability to disrupt microbial membranes or inhibit tubulin polymerization .
- 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one () shows antifungal activity against Aspergillus niger, attributed to the methoxyphenyl group’s electron-donating effects .
Anti-Diabetic Candidates
Chalcone-sulfonyl piperazine hybrids like 5f () demonstrate α-glucosidase inhibition (IC₅₀ ~12 µM), suggesting the propenone linker and sulfonyl group are critical for enzyme interaction . The target compound’s pyridazine ring may offer alternative binding modes for metabolic targets.
Physical Properties
The target compound’s ethoxy and pyridazine groups likely improve lipid solubility over 5f/5g , enhancing membrane permeability.
Crystallographic and Conformational Insights
- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one () crystallizes in a triclinic system (space group P1), with intermolecular C–H···O interactions stabilizing the lattice . The target compound’s pyridazine ring may adopt a planar conformation, facilitating π-stacking in protein binding pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
